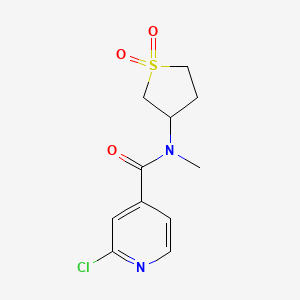![molecular formula C24H15ClN4O5 B2857375 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207059-49-1](/img/no-structure.png)
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H15ClN4O5 and its molecular weight is 474.86. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Chemistry in Heterocyclic Synthesis
One application of this compound is in the field of green chemistry, particularly in the synthesis of complex heterocyclic ortho-quinones. The use of L-proline-catalyzed synthesis processes, such as the one described by Rajesh, Bala, Perumal, & Menéndez (2011), demonstrates the environmental advantages of such methods, including high atom economy, short reaction times, excellent yield, and simplified work-up without the need for extraction or chromatographic purification.
Bioactive Compound Synthesis
Compounds related to this chemical structure have been synthesized for their potential biological activity. Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda (2013) conducted a study on novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties. These compounds were tested for antitumor activity, highlighting the potential of such compounds in medicinal chemistry and cancer research. The study found that certain compounds exhibited significant potency against a range of cell lines (Maftei et al., 2013).
Development of Selective Receptor Antagonists
The compound's framework has been utilized in the development of selective receptor antagonists. For instance, Colotta, Catarzi, Varano, Calabri, Filacchioni, Costagli, & Galli (2004) reported the synthesis of 3-hydroxy-quinazoline-2,4-dione derivatives that acted as selective Gly/NMDA and AMPA receptor antagonists. This highlights its role in neuropharmacology, particularly in the development of compounds that can selectively target specific neurotransmitter receptors (Colotta et al., 2004).
Synthesis of Herbicides
Another application area is in the synthesis of herbicides. Wang, Lin, Cao, Yang, Chen, Hao, Yang, & Yang (2014) explored novel quinazoline-2,4-dione derivatives as inhibitors for 4-hydroxyphenylpyruvate dioxygenase, an enzyme targeted in herbicide development. Their research demonstrated that some synthesized compounds showed promising herbicidal activity against various weeds (Wang et al., 2014).
Catalysis and Sustainable Chemistry
This compound's derivatives have been studied in the context of catalysis and sustainable chemistry. For example, Mizuno, Mihara, Nakai, Iwai, & Ito (2007) reported on a solvent-free synthesis method using carbon dioxide and a catalytic amount of base, demonstrating an eco-friendly approach to synthesizing quinazoline-2,4(1H,3H)-diones (Mizuno et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione, the second intermediate is 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, and the third intermediate is the final product. The synthesis pathway involves several key reactions, including nucleophilic substitution, cyclization, and condensation reactions.", "Starting Materials": [ "2-nitrobenzoic acid", "2-hydroxybenzaldehyde", "hydrazine hydrate", "2-chloro-4-nitrobenzaldehyde", "4-chlorobenzylamine", "2,4-dichloroquinazoline", "sodium methoxide", "sodium hydroxide", "acetic anhydride", "triethylamine", "dimethylformamide", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2-nitrophenyl)propionic acid by reacting 2-nitrobenzoic acid with acetic anhydride and triethylamine in dimethylformamide.", "Step 2: Synthesis of 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one by reacting 3-(2-nitrophenyl)propionic acid with 2-hydroxybenzaldehyde and hydrazine hydrate in ethanol.", "Step 3: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 7-(2-nitrophenyl)-3-(2-hydroxyphenyl)-1,2,4-oxadiazolo[5,4-b]quinazolin-5(3H)-one with sodium methoxide in methanol.", "Step 4: Synthesis of 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione with 4-chlorobenzylamine and sodium hydroxide in ethanol.", "Step 5: Synthesis of the final product, 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione, by reacting 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione with 2,4-dichloroquinazoline and sodium methoxide in ethyl acetate." ] } | |
CAS RN |
1207059-49-1 |
Product Name |
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(4-chlorobenzyl)quinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C24H15ClN4O5 |
Molecular Weight |
474.86 |
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-[(4-chlorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H15ClN4O5/c25-16-5-1-13(2-6-16)11-29-23(30)17-7-3-15(9-18(17)26-24(29)31)22-27-21(28-34-22)14-4-8-19-20(10-14)33-12-32-19/h1-10H,11-12H2,(H,26,31) |
InChI Key |
MFPBOBLWOWXNLO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CC6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



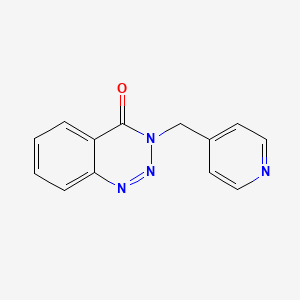
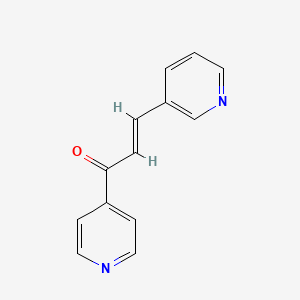

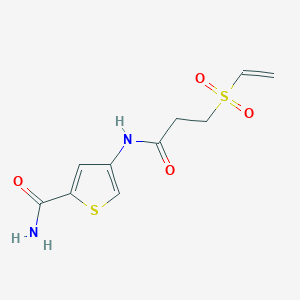
![ethyl 4-({[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2857299.png)
![N-[4-Hydroxy-3-[3-(methoxymethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2857300.png)
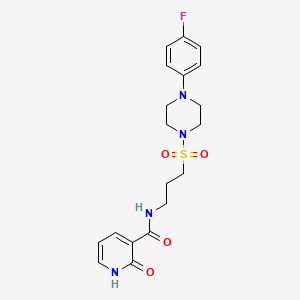
![4-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B2857303.png)
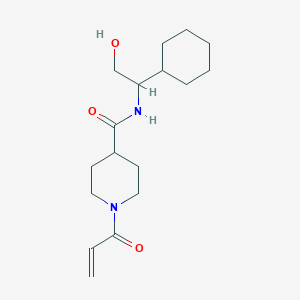
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857305.png)
![2-[1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethylidene]indene-1,3-dione](/img/structure/B2857307.png)
![N-(2-hydroxy-2-methyl-4-phenylbutyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2857308.png)
![{2-Methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride](/img/structure/B2857311.png)
